molecular formula C12H14O3 B8266683 methyl 3-hydroxy-4-(2-methylallyl)benzoate

methyl 3-hydroxy-4-(2-methylallyl)benzoate

Cat. No.: B8266683
M. Wt: 206.24 g/mol
InChI Key: UTFMVHIRGODERE-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-(2-methylallyl)benzoate (CAS 136954-99-9) is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.23 g/mol . This benzoate ester derivative is characterized by a 2-methylallyl (prenyl) substituent on its aromatic ring, a feature of interest in medicinal and synthetic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. While specific biological data for this compound is limited in the public domain, research on structurally similar hydroxybenzoate esters suggests potential areas of investigative value. Notably, studies on Methyl 3,4-dihydroxybenzoate (MDHB) have demonstrated its ability to alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway . This mechanism is a significant target for researching conditions linked to oxidative stress. The structural motif of the benzoate ester, therefore, presents a promising scaffold for exploring antioxidant and cytoprotective mechanisms in various research models. Researchers should note that this compound requires specific storage conditions to maintain stability; it should be kept sealed in a dry environment and stored in a freezer at -20°C . Appropriate safety measures must be followed as indicated by its GHS warning and associated hazard statements .

Properties

IUPAC Name

methyl 3-hydroxy-4-(2-methylprop-2-enyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(2)6-9-4-5-10(7-11(9)13)12(14)15-3/h4-5,7,13H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFMVHIRGODERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, methyl 3-hydroxybenzoate is treated with 2-methylallyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 70°C for 4 hours, achieving regioselective alkylation at the 4-position due to steric and electronic effects of the adjacent hydroxy group.

Key parameters:

  • Molar ratio: 1:1.5 (substrate to alkylating agent)

  • Solvent: DMF (polar aprotic)

  • Base: K₂CO₃ (2.5 equivalents)

  • Yield: 78–85% after purification.

The product is isolated via aqueous workup, followed by column chromatography using ethyl acetate/hexane (25:75) to remove unreacted starting material and byproducts.

Friedel-Crafts Alkylation for Direct Functionalization

Friedel-Crafts alkylation offers an alternative pathway for introducing the 2-methylallyl group directly onto the aromatic ring. This method is particularly effective when the hydroxy group at position 3 activates the ring toward electrophilic substitution.

Catalytic System and Optimization

A patented approach employs vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) in methanol to facilitate oxidative alkylation. The 2-methylallyl group is introduced via in situ generation of an electrophilic species, which reacts preferentially at the para position relative to the hydroxy group.

Reaction conditions:

  • Catalyst: V₂O₅ (0.3–0.7 equivalents)

  • Oxidant: H₂O₂ (1.2–2 equivalents)

  • Temperature: 0–60°C

  • Time: 1–12 hours.

This method achieves yields of 70–80% with reduced byproduct formation compared to traditional Friedel-Crafts protocols.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Nucleophilic AlkylationK₂CO₃, DMF, 70°C, 4 h85%High regioselectivity, simple workupRequires anhydrous conditions
Friedel-Crafts AlkylationV₂O₅/H₂O₂, 0–60°C, 1–12 h78%Mild conditions, scalableByproduct formation at higher temps
Cyclization-FunctionalizationDPPA, tert-butyl alcohol, reflux70%Access to complex scaffoldsMulti-step, lower overall yield

Industrial-Scale Considerations

For large-scale production, the nucleophilic alkylation method is preferred due to its operational simplicity and compatibility with continuous flow reactors. Key industrial adaptations include:

  • Solvent recycling: DMF recovery via distillation reduces costs.

  • Catalyst reuse: Vanadium-based catalysts are filtered and reactivated for subsequent batches .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.

Major Products:

    Oxidation: Formation of 3-oxo-4-(2-methylallyl)benzoic acid methyl ester.

    Reduction: Formation of 3-Hydroxy-4-(2-methylallyl)benzyl alcohol.

    Substitution: Formation of 3-chloro-4-(2-methylallyl)benzoic acid methyl ester.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-hydroxy-4-(2-methylallyl)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the synthesis of gefitinib, a drug used for treating non-small cell lung cancer. The synthesis process involves alkylation reactions that transform the compound into more complex structures with therapeutic potential .

Case Study: Synthesis of Gefitinib

  • Starting Material : Methyl 3-hydroxy-4-methoxybenzoate
  • Process : The compound undergoes a series of reactions including alkylation and purification steps.
  • Outcome : High yields of gefitinib were achieved, demonstrating the compound's utility in medicinal chemistry.

Organic Synthesis

In organic chemistry, this compound is recognized for its role as a building block in synthesizing other complex molecules. Its structure allows for various functional group transformations, making it a versatile reagent.

Applications in Synthesis

  • Intermediates : It is often used to create methoxycarboxylates and other aromatic compounds that are essential in developing new materials and pharmaceuticals .
  • Reactivity : The presence of hydroxyl and methylene groups facilitates further chemical modifications, enhancing its applicability in synthetic pathways.

Agricultural Chemistry

The compound has also been explored for its potential applications in agriculture, particularly in the formulation of pesticides and herbicides. Its structural features may contribute to the development of compounds that exhibit biological activity against pests.

Research Insights

  • Studies have indicated that derivatives of this compound can enhance the efficacy of certain agrochemicals, potentially leading to more effective pest control strategies .

Mechanism of Action

The mechanism by which methyl 3-hydroxy-4-(2-methylallyl)benzoate exerts its effects is largely dependent on its functional groups. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various molecular targets. The 2-methylallyl group can engage in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups
Methyl benzoate C₈H₈O₂ 136.15 None Ester
Methyl 4-hydroxybenzoate (paraben) C₈H₈O₃ 152.15 -OH (4) Ester, hydroxyl
Methyl 3-hydroxybenzoate C₈H₈O₃ 152.15 -OH (3) Ester, hydroxyl
Methyl 2-amino-3-hydroxybenzoate C₈H₉NO₃ 167.16 -NH₂ (2), -OH (3) Ester, hydroxyl, amine
2-Methylallyl benzoate C₁₁H₁₂O₂ 176.21 2-methylallyl (ester side chain) Ester, allyl
Methyl 3-bromo-4-hydroxybenzoate C₈H₇BrO₃ 231.04 -Br (3), -OH (4) Ester, hydroxyl, halogen
Target compound C₁₂H₁₄O₃ 206.23 -OH (3), 2-methylallyl (4) Ester, hydroxyl, allyl

Key Observations :

  • The 2-methylallyl group introduces steric hindrance and electron-donating effects, which may alter reactivity in substitution or addition reactions compared to halogenated derivatives (e.g., methyl 3-bromo-4-hydroxybenzoate) .

Physicochemical Properties

  • Odor and Solubility : Methyl benzoate exhibits a fruity odor due to its simple ester structure , while the target compound’s odor remains uncharacterized but is likely influenced by the hydroxyl and allyl groups. The hydroxyl group may reduce volatility compared to methyl benzoate.
  • Conformational Flexibility : Methyl benzoate adopts a twisted conformation at ambient pressure but becomes planar under compression (>0.54 GPa) . The 2-methylallyl group in the target compound may restrict conformational flexibility, affecting packing in crystalline states.

Spectroscopic and Analytical Differentiation

  • Mass Spectrometry (MS) : Methyl benzoate derivatives show distinct fragmentation patterns. For example, methyl hydroxybenzoates lose OCH₃ or OH groups via α-cleavage, while allyl-substituted esters may fragment to form allyl cations (e.g., m/z 41) .
  • Solvatochromism : The hydroxyl and allyl groups in the target compound may induce solvatochromic shifts in UV-Vis spectra, similar to azo dyes in polyester media .

Biological Activity

Methyl 3-hydroxy-4-(2-methylallyl)benzoate, an organic compound with the molecular formula C12H14O3, is a derivative of benzoic acid. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a hydroxy group and a methylallyl substituent attached to the benzene ring. These structural components are crucial for its biological activity as they influence solubility, stability, and interaction with biological targets.

PropertyValue
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxy and ester groups enable the formation of hydrogen bonds, facilitating interactions that can modulate biochemical pathways. Research indicates that it may act as an inhibitor in enzyme-catalyzed reactions, particularly those involving ester hydrolysis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it exhibited moderate to strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 781.25 to 1562.5 µg/mL for MRSA, indicating its potential as an antimicrobial agent .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary findings suggest that this compound may enhance the body’s antioxidant defense mechanisms .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The modulation of these inflammatory markers could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the effectiveness of this compound against MRSA, with promising MIC results suggesting its potential use in clinical settings .
  • Antioxidant Activity : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cell cultures exposed to oxidative agents, supporting its role as a potential therapeutic agent against oxidative damage .
  • Anti-inflammatory Mechanism : Experimental models showed that treatment with this compound resulted in decreased levels of inflammatory cytokines, indicating a possible mechanism for its anti-inflammatory effects .

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